molecular formula C20H19N3O4S2 B3311581 N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 946271-45-0

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B3311581
CAS No.: 946271-45-0
M. Wt: 429.5 g/mol
InChI Key: OJRJJLRBNNCNHF-UHFFFAOYSA-N
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Description

N-(2-((2-Amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(2-methoxyphenoxy)acetamide is a thiazole-derived acetamide compound characterized by a phenyl-substituted thiazole core, a 2-methoxyphenoxy acetamide moiety, and a thioether-linked 2-amino-2-oxoethyl group.

Properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-26-14-9-5-6-10-15(14)27-11-17(25)22-19-18(13-7-3-2-4-8-13)23-20(29-19)28-12-16(21)24/h2-10H,11-12H2,1H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRJJLRBNNCNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a thiazole ring and an acetamide functional group. This compound is hypothesized to exhibit various biological activities, particularly in the fields of antimicrobial and anticancer research.

Structural Characteristics

The molecular formula of this compound is C20H19N3O4S2, with a molecular weight of approximately 429.5 g/mol. Its structure consists of:

  • Thiazole Ring : Known for its diverse pharmacological properties.
  • Acetamide Group : Contributes to the compound's potential biological reactivity.
  • Methoxyphenoxy Substituent : Enhances solubility and may influence biological interactions.

Biological Activities

Preliminary studies indicate that this compound may exhibit the following biological activities:

  • Antimicrobial Activity : The thiazole moiety is associated with antimicrobial properties, which could be enhanced by the compound's overall structure.
  • Anticancer Properties : Similar thiazole compounds have demonstrated anti-proliferative effects against various cancer cell lines. For instance, derivatives of 2-amino-thiazoles have shown significant cytotoxicity against human leukemia and hepatocellular carcinoma cells .
  • Structure-Activity Relationship (SAR) : The specific substitution pattern on both the thiazole and acetamide moieties suggests that this compound may have enhanced biological activity compared to structurally similar compounds.

Research Findings

Several studies have focused on the synthesis and biological evaluation of thiazole-based compounds, including derivatives similar to this compound. Key findings include:

Table 1: Comparative Biological Activity of Thiazole Derivatives

Compound NameStructure HighlightsBiological Activity
N-(5-methylthiazol-2-yl)-acetamideMethyl group on thiazoleAntimicrobial
N-(4-methylthiazol-5-yloxy)acetamideEther linkage instead of thioetherAnticancer
N-(5-bromo-thiazolyl)benzamideBromine substitution on thiazoleAntitumor

These compounds share structural features with this compound, indicating that structural modifications can significantly influence their biological activities.

Case Studies

Recent literature highlights the promising anticancer properties of thiazole derivatives. For example, a study evaluated the cytotoxic effects of 4-substituted thiazoles against human chronic myeloid leukemia cell lines, demonstrating significant anti-proliferative activity . Another investigation reported that certain thiazole derivatives exhibited potent inhibitory effects on specific cancer cell lines, suggesting their potential as therapeutic agents in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound’s structural analogues can be categorized into three groups: thiazole-acetamides , thiadiazole-acetamides , and triazole-acetamides . Key comparisons are outlined below:

Compound Core Structure Key Substituents Biological Activity Synthetic Yield Melting Point Reference
Target Compound Thiazole 4-Phenyl, 2-(2-methoxyphenoxy)acetamide, 2-amino-2-oxoethylthio Hypothesized anticancer/antimicrobial activity (based on structural analogs) N/A N/A
5k () Thiadiazole 2-(2-Methoxyphenoxy)acetamide, methylthio Not explicitly reported, but similar compounds show antimicrobial activity 72% 135–136°C
4c () Thiazole 5-Methyl-4-phenyl, 1-methyltetrazolylthio Anticancer (IC₅₀ = 23.30 µM against A549 cells) 68–88% N/A
VUAA1 () Triazole 4-Ethylphenyl, pyridinyl Insect Orco receptor agonist N/A N/A
OLC15 () Triazole 4-Butylphenyl, pyridinyl Insect Orco receptor antagonist N/A N/A

Key Observations

Thiazole vs. Thiadiazole Cores: The thiazole core (as in the target compound and 4c) is associated with anticancer activity, particularly against lung adenocarcinoma cells . Thiadiazole derivatives (e.g., 5k) with methoxyphenoxy groups exhibit moderate synthetic yields (72%) and may prioritize antimicrobial applications .

The 2-amino-2-oxoethylthio group in the target compound introduces hydrogen-bonding capacity, which may improve receptor interaction compared to simple alkylthio groups (e.g., methylthio in 5k) .

Synthetic Accessibility :

  • Chloroacetamide intermediates (e.g., 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide in ) are common precursors for thioether-linked acetamides. The target compound’s synthesis likely follows similar nucleophilic substitution pathways .

Biological Selectivity: Compounds with phenylthiazole scaffolds (e.g., 4c) demonstrate selective cytotoxicity, sparing normal cells (e.g., NIH/3T3) at >1,000 µM . This suggests the target compound’s phenylthiazole core may confer similar selectivity.

Triazole-Based Contrasts :

  • Triazole-acetamides like VUAA1 and OLC15 () target insect ion channels, highlighting how heterocycle choice directs therapeutic applicability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(2-methoxyphenoxy)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions requiring precise control of temperature, pH, and reagent stoichiometry. For example:

  • Thiazole Ring Formation : Use phosphorus pentasulfide under anhydrous conditions to cyclize precursors into the thiazole core .
  • Acetamide Coupling : React intermediates with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) in DMF at room temperature, monitored via TLC .
  • Purification : Quench reactions with water to precipitate solids, followed by recrystallization from ethanol or ethyl acetate .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1667 cm⁻¹, NH stretches at ~3468 cm⁻¹) .
  • NMR : Use ¹H NMR (300 MHz, CDCl₃) to confirm aromatic protons (δ 6.9–7.5 ppm), methoxy groups (δ 3.8 ppm), and acetamide CH₂ (δ 4.0 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 430.2 [M+1]) and analyze fragmentation patterns .
  • Elemental Analysis : Validate purity by comparing calculated vs. observed C, H, N percentages .

Q. What biological activities are associated with its structural analogs?

  • Methodological Answer : Thiazole-acetamide derivatives often exhibit:

  • Antimicrobial Activity : Test via agar diffusion assays against Gram-positive/negative bacteria .
  • Hypoglycemic Effects : Evaluate in vivo using glucose tolerance tests in rodent models .
  • Anticancer Potential : Screen via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological data for thiazole-acetamide derivatives?

  • Methodological Answer :

  • Standardize Assays : Use identical cell lines (e.g., ATCC-certified) and solvent controls (e.g., DMSO ≤0.1%) to minimize variability .
  • SAR Studies : Modify substituents (e.g., methoxy vs. nitro groups) to isolate activity-contributing moieties .
  • Meta-Analysis : Compare data across studies using databases like PubChem or Reaxys to identify trends .

Q. What computational strategies improve reaction design for this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., Gaussian 09) to model transition states and optimize reaction pathways .
  • Machine Learning : Train models on existing thiazole synthesis data to predict optimal conditions (e.g., solvent, catalyst) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., EGFR kinase) to prioritize derivatives for synthesis .

Q. How can reaction yields be improved while minimizing side products?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps .
  • Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilicity .
  • In Situ Monitoring : Use inline FTIR or HPLC to detect intermediates and adjust reaction kinetics dynamically .

Q. What methodologies elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Proteomics : Perform affinity chromatography with biotinylated analogs to identify binding proteins .
  • Kinase Profiling : Use radiometric assays (e.g., ³³P-ATP) to test inhibition against kinase panels .
  • Metabolomics : Analyze metabolic flux in treated cells via LC-MS to map pathway disruptions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(2-methoxyphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(2-methoxyphenoxy)acetamide

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